(R)-2,3-Diaminopropanoic acid properties and structure
(R)-2,3-Diaminopropanoic acid properties and structure
An In-depth Technical Guide to (R)-2,3-Diaminopropanoic Acid: Properties, Structure, and Applications
Introduction
(R)-2,3-Diaminopropanoic acid, also known as 3-amino-D-alanine, is a non-proteinogenic α-amino acid.[1] This compound and its enantiomer, L-2,3-diaminopropionic acid (L-DAPA), are significant in various biological and chemical contexts.[2][3] L-DAPA is a naturally occurring amino acid found in plants and bacteria, where it serves as a critical precursor in the biosynthesis of numerous biologically active compounds, including antibiotics, siderophores for iron acquisition, and certain neurotoxins.[2][4] The unique structural features of diaminopropanoic acid, particularly the presence of a second amino group, make it a valuable building block in peptide synthesis and drug development for creating complex molecular architectures with specific functionalities.[5] This guide provides a comprehensive overview of the properties, structure, biological roles, and experimental protocols associated with (R)-2,3-Diaminopropanoic acid for researchers, scientists, and drug development professionals.
Structure and Properties
(R)-2,3-Diaminopropanoic acid is an alanine derivative where a hydrogen atom on the methyl group is substituted by an amino group, with the stereochemistry at the α-carbon in the (R) configuration.[1][6]
Chemical and Physical Properties
The key physicochemical properties of (R)-2,3-Diaminopropanoic acid are summarized in the table below. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | (2R)-2,3-diaminopropanoic acid | [1] |
| Synonyms | 3-amino-D-alanine, D-2,3-Diaminopropionic acid | [1] |
| CAS Number | 1915-96-4 | [1][7][8] |
| Molecular Formula | C3H8N2O2 | [1][6][8] |
| Molecular Weight | 104.11 g/mol | [1][6][8] |
| Appearance | Hygroscopic solid that absorbs CO2 from the air (DL form) | [6] |
| Boiling Point | 325.6 ± 32.0 °C (Predicted) | [7] |
| Density | 1.294 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa (α-NH2) | 6.42 (at 37°C) | [9] |
| pKa (β-NH2) | 9.37 (at 37°C) | [9] |
| Storage Temperature | 2-8°C | [7] |
Biological Role and Activity
While the L-enantiomer is more commonly discussed in biosynthetic pathways, the fundamental scaffold of diaminopropanoic acid is crucial for various biological functions.
-
Biosynthetic Precursor : L-2,3-diaminopropionic acid is a precursor to antibiotics and the siderophore staphyloferrin B, which is produced by Staphylococcus aureus.[4] In certain legumes, it is a precursor to the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP).[2] The biosynthesis involves the pyridoxal phosphate (PLP)-mediated amination of serine.[3][10]
-
Metabolic Disruption : The accumulation of L-2,3-diaminopropionic acid has been shown to be toxic to the bacterium Salmonella enterica, leading to growth inhibition.[2] This toxicity is attributed to the disruption of several metabolic pathways, including the biosynthesis of proline, coenzyme A, and the amino acid isoleucine.[2][11]
-
Therapeutic Potential : The chemical structure of diaminopropanoic acid has been extensively modified to create synthetic analogs with tailored biological activities.[2] These derivatives have shown promise as enzyme inhibitors and antimicrobial agents.[2] For instance, N3-(iodoacetyl)-L-2,3-diaminopropanoic acid is a potent inactivator of bacterial and fungal glucosamine-6-phosphate synthase, and its peptide conjugates exhibit antibacterial and antifungal properties.[12] Furthermore, derivatives of (R)-2,3-diaminopropanoic acid have been developed as potent agonists for the NMDA receptor glycine site, which is significant for central nervous system function.[13]
Experimental Protocols
Detailed methodologies are critical for the successful synthesis and analysis of (R)-2,3-Diaminopropanoic acid and its derivatives.
Protocol 1: Synthesis of Protected L-2,3-Diaminopropanoic Acid Methyl Esters from D-Serine
This protocol outlines a synthetic strategy for preparing orthogonally protected methyl esters of L-2,3-diaminopropanoic acid starting from Nα-Fmoc-O-tert-butyl-d-serine.[14][15][16] The chirality of the starting material is preserved throughout the synthesis.[16]
1. Preparation of the Weinreb-Nahm Amide:
- React the protected starting amino acid, Nα-Fmoc-O-tert-butyl-d-serine, with N,O-dimethylhydroxylamine hydrochloride.[15]
- This reaction typically yields the corresponding Weinreb-Nahm amide in high purity without the need for chromatographic purification.[15]
2. Reduction to α-Amino Aldehyde:
- Reduce the Weinreb-Nahm amide using a reducing agent such as Lithium aluminum hydride (LiAlH4).[15]
- This step affords the corresponding α-amino aldehyde, which is often pure enough to proceed without chromatography.[15]
3. Reductive Amination:
- Subject the α-amino aldehyde to reductive amination with a primary amine or sulfonamide. This process can be assisted by a Lewis acid like Ti(OⁱPr)4.[14][16]
- This step introduces the second amino group, forming the 2,3-diaminopropanol scaffold.[15]
4. Oxidation to Carboxylic Acid:
- Oxidize the primary alcohol function of the 2,3-diaminopropanol intermediate to form the required carboxyl group. A mild oxidation system such as TEMPO/(1,3,5-trichloro-2,4,6-triazinetrione) can be used.[15]
5. Methylation:
- Methylate the resulting carboxylic acid to yield the final protected L-Dap methyl ester.[15]
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis
This protocol is for analyzing the purity of peptides containing Nα-Boc-L-2,3-diaminopropionic acid.[17]
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the lyophilized peptide.
- Dissolve the peptide in 1 mL of Solvent A (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA) to create a 1 mg/mL stock solution.
- Vortex briefly to ensure the sample is completely dissolved.
- Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[17]
2. Instrumentation and Conditions:
- Instrument: A standard HPLC or UPLC system equipped with a UV detector.
- Column: Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
- Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
- Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10-20 µL.
- Detection Wavelength: 214 nm.
- Gradient: A typical linear gradient would be from 5% to 95% Solvent B over 30 minutes. This gradient should be optimized based on the specific hydrophobicity of the peptide.[17]
3. Data Analysis:
- Integrate all peaks in the resulting chromatogram to determine the purity of the sample.
Mandatory Visualizations
Biosynthesis of 2,3-Diaminopropionate
The biosynthesis of 2,3-diaminopropionate from serine is a key biological pathway.[3][10]
References
- 1. (R)-2,3-Diaminopropanoic acid | C3H8N2O2 | CID 638152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]
- 4. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 2,3-Diaminopropionic acid | C3H8N2O2 | CID 364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1915-96-4 CAS MSDS (D-2,3-Diaminopropionic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for 2,3-Diaminopropionic acid (HMDB0002006) [hmdb.ca]
- 11. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial properties of N3-(iodoacetyl)-L-2,3-diaminopropanoic acid-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
